molecular formula C23H32O15 B12426030 [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Cat. No.: B12426030
M. Wt: 548.5 g/mol
InChI Key: DJBWDHVUJCXYBH-UHFFFAOYSA-N
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Description

The compound (6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a complex organic molecule characterized by multiple hydroxyl groups and a conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan and oxan rings, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves the esterification of the oxan ring with the (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The conjugated double bond can be reduced to form saturated compounds.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes due to its multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biochemical pathways.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the conjugated system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, (6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Properties

Molecular Formula

C23H32O15

Molecular Weight

548.5 g/mol

IUPAC Name

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)27)3-4-15(26)35-8-14-17(28)19(30)20(31)22(36-14)38-23(9-25)21(32)18(29)13(7-24)37-23/h3-6,13-14,17-22,24-25,27-32H,7-9H2,1-2H3

InChI Key

DJBWDHVUJCXYBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O

Origin of Product

United States

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